molecular formula C16H16N2O5S B2717857 ({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid CAS No. 317804-68-5

({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid

Cat. No.: B2717857
CAS No.: 317804-68-5
M. Wt: 348.37
InChI Key: CPNDWLIIQRYPLM-UHFFFAOYSA-N
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Description

({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid: is a complex organic compound that features both sulfonamide and acetic acid functional groups

Preparation Methods

The synthesis of ({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-acetylaminobenzenesulfonyl chloride with phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products:

  • Oxidation can yield sulfonyl derivatives.
  • Reduction can produce sulfide derivatives.
  • Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: . Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex organic compounds.

Mechanism of Action

The mechanism by which ({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid exerts its effects is primarily through the inhibition of specific enzymes. The sulfonamide group is known to mimic the structure of natural substrates of enzymes, thereby competitively inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness:

  • The combination of sulfonamide and phenylacetic acid groups in ({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid provides a unique set of chemical properties that can be exploited for specific applications in medicinal chemistry.
  • Its ability to undergo a variety of chemical reactions makes it a versatile intermediate for the synthesis of more complex molecules.

Properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11(19)17-13-7-9-14(10-8-13)24(22,23)18-15(16(20)21)12-5-3-2-4-6-12/h2-10,15,18H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNDWLIIQRYPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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